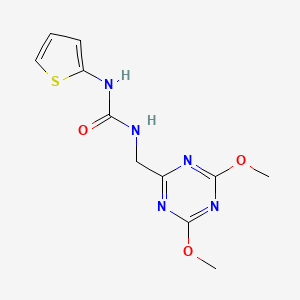

3-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

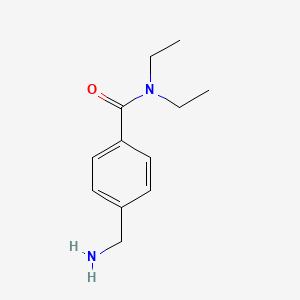

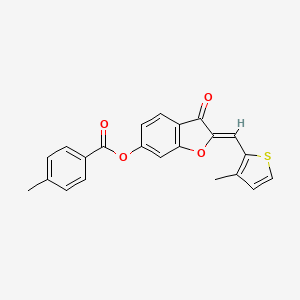

“3-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide” is a complex organic compound. It contains a benzamide moiety, which is a common structure in many pharmaceutical drugs . The compound also contains a benzothiazole moiety, which is a heterocyclic compound with a benzene ring fused to a thiazole ring .

Synthesis Analysis

While the specific synthesis process for this compound isn’t available, benzamide derivatives can be synthesized from benzoic acid or its derivatives . Benzothiazoles can be synthesized from 2-aminothiophenols and aldehydes .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzamide moiety would contribute a carbonyl group (C=O) and an amide group (NH2), while the benzothiazole moiety would contribute a sulfur and nitrogen in the ring structure .

Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the functional groups present. For example, the amide group in the benzamide moiety could undergo hydrolysis, and the benzothiazole moiety could participate in electrophilic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could result in the formation of hydrogen bonds, affecting the compound’s solubility and boiling point .

Applications De Recherche Scientifique

Antihyperglycemic Potential

A study by Nomura et al. (1999) focused on a series of benzamide derivatives, including 3-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide, for their potential as antidiabetic agents. Their research led to the identification of a compound, KRP-297, that emerged as a promising drug candidate for diabetes mellitus treatment (Nomura et al., 1999).

Antimicrobial Activity

Badne et al. (2011) investigated the antimicrobial properties of derivatives of 3-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide. Their research concluded that these compounds demonstrated notable antimicrobial activity (Badne et al., 2011).

Role in Supramolecular Gelation

Yadav and Ballabh (2020) synthesized and characterized a new series of N-(thiazol-2-yl) benzamide derivatives to investigate their gelation behavior. They found that some derivatives, including 3-methyl-N-(thiazol-2-yl) benzamide, displayed good stability and low minimum gelator concentration in certain solvents, indicating their potential use in the field of crystal engineering and material science (Yadav & Ballabh, 2020).

Photoisomerization Research

Elghamry et al. (2007) explored the photoconversion of various benzothiazine derivatives. Their findings contribute to understanding the chemical properties and reactions of these compounds under specific conditions, such as exposure to ultraviolet light (Elghamry et al., 2007).

Neuroleptic Activity

Research by Iwanami et al. (1981) included a study of benzamides as potential neuroleptics. They evaluated various derivatives, including those related to 3-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide, for their effects on behavior and potential as treatments for psychosis (Iwanami et al., 1981).

Liquid Crystal Research

Ha et al. (2010) synthesized a series of benzothiazole-based liquid crystals, investigating their mesomorphic properties. This research is significant for the development of new materials in displays and other liquid crystal applications (Ha et al., 2010).

Mécanisme D'action

Propriétés

IUPAC Name |

3-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S/c1-10-5-3-8-13-14(10)17-16(21-13)18-15(19)11-6-4-7-12(9-11)20-2/h3-9H,1-2H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFBYFPKAZZDLFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,5-Dimethylphenyl)-2-[(propan-2-yl)amino]ethan-1-ol](/img/structure/B2442469.png)

![N-(3,4-dimethoxyphenethyl)-2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2442470.png)

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3,5-difluorophenyl)acetamide](/img/structure/B2442471.png)

![1-Methyl-4H-benzo[f][1,2,4]triazolo[4,3-a]azepin-6(5H)-one](/img/structure/B2442473.png)

![5-bromo-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2442483.png)